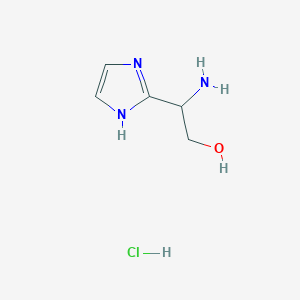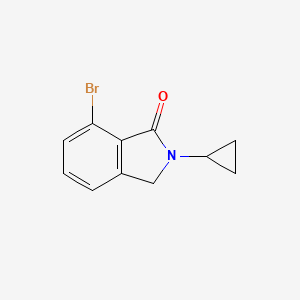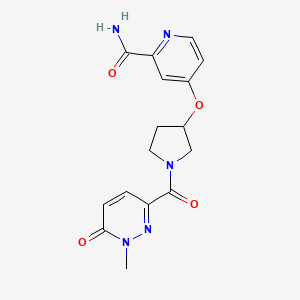
Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, is a complex organic molecule that is related to various compounds studied for their chemical properties and potential applications. While the exact compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and synthesis of similar structures.
Synthesis Analysis
The synthesis of related compounds involves the formation of complex organic structures through various chemical reactions. For instance, the synthesis of metal complexes with 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide (L(1)) involves reactions with metal chlorides in ethanol, leading to binary and ternary complexes characterized by spectral methods and DFT calculations . This suggests that the synthesis of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate could also involve complex formation with metals and might be characterized using similar techniques.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was elucidated using X-ray crystallography, revealing its crystallization in the monoclinic system with specific cell constants . This indicates that the molecular structure of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate could potentially be studied using similar crystallographic methods to determine its geometric configuration.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interactions with other chemicals. The reaction of 2-ethoxy-3-phenylbenzo[d]-1,3,2-oxazaphosphorin-6-one with α-ketocarboxylic acid esters leads to the formation of seven-membered heterocycles . This suggests that Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate may also undergo reactions with ketocarboxylic acids to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into their behavior under various conditions. For instance, a series of compounds related to ethyl 4-benzyloxybenzoate were synthesized and evaluated for hypolipidemic activity, with structure-activity relationships discussed in terms of cholesterol-lowering activity . This implies that the physical and chemical properties of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate could also be evaluated for biological activity, and its structure-activity relationship could be important for potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Versatile Intermediates in Organic Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, is highlighted for its versatility as an intermediate in the synthesis of a wide range of trifluoromethyl heterocycles. This demonstrates the potential of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate in synthetic organic chemistry, where it could serve as a precursor or intermediate in creating diverse organic compounds, including oxazoles, thiazoles, imidazoles, triazines, and pyridines through catalyzed reactions (Honey et al., 2012).
Photolysis and Reactivity Studies
Another aspect of research focuses on the photolysis of compounds like Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares a complexity in its structure with Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate. Studies in this area provide insights into the behavior of such compounds under light exposure, leading to the formation of various photo-products. This type of research is crucial for understanding the stability and reactivity of complex organic molecules, potentially guiding the development of new materials or pharmaceuticals (Ang & Prager, 1992).
Functionalization of Poly(ethylene glycol)
Research on the alkylation of methyl 4-hydroxybenzoate for the preparation of 4-poly(ethylene glycol)oxybenzoic acids demonstrates the utility of benzoate esters in modifying polymers, suggesting potential applications of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate in the field of polymer chemistry. Such modifications can impart desirable properties to polymers, including increased solubility or reactivity, which are beneficial in drug delivery systems and materials science (Sedlák et al., 2008).
Antimicrobial and Antioxidant Applications
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds illustrates the application of complex organic molecules in antimicrobial and antioxidant studies. These compounds, owing to their structural complexity and functional diversity, show promising biological activities, including antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests that Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate could potentially be explored for its bioactivity in similar contexts (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-2-28-25(27)18-8-10-19(11-9-18)31-23-16-30-22-14-20(12-13-21(22)24(23)26)29-15-17-6-4-3-5-7-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIPGGJUBGYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)

![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)
![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)


